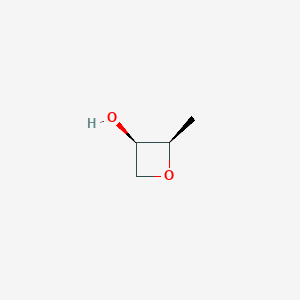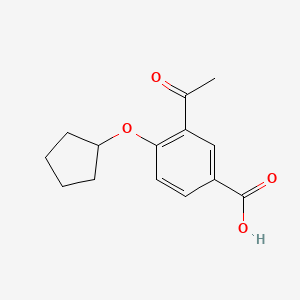
5-Fluoro-1h-indol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1h-indol-7-ol is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound this compound is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 7th position on the indole ring.
Métodos De Preparación
The synthesis of 5-Fluoro-1h-indol-7-ol can be achieved through various synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a well-known procedure for constructing indole derivatives . This method typically involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Fluoro-1h-indol-7-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich indole ring. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can lead to the formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-1h-indol-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1h-indol-7-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated.
Comparación Con Compuestos Similares
5-Fluoro-1h-indol-7-ol can be compared with other similar indole derivatives, such as:
5-Fluoro-3-phenyl-1h-indole-2-carbonylthiosemicarbazide: Known for its antiviral activity.
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-3-carbinol: Known for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C8H6FNO |
|---|---|
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
5-fluoro-1H-indol-7-ol |
InChI |
InChI=1S/C8H6FNO/c9-6-3-5-1-2-10-8(5)7(11)4-6/h1-4,10-11H |
Clave InChI |
UYWRRIGZZFABKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C(C=C(C=C21)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


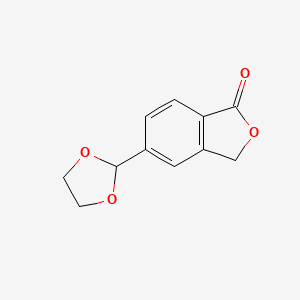
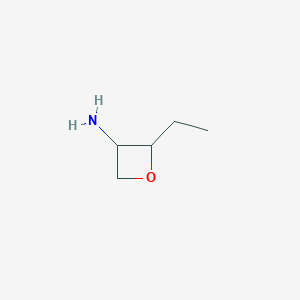
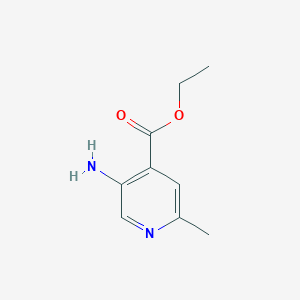
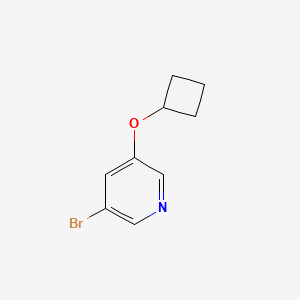
![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)
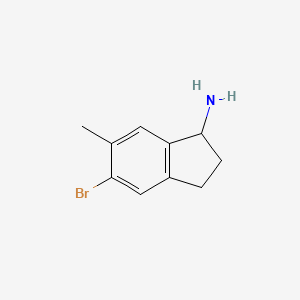
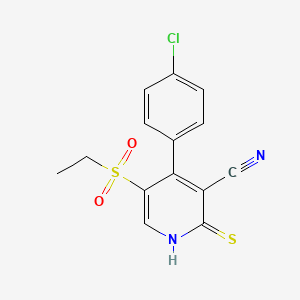
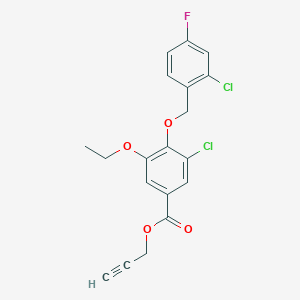
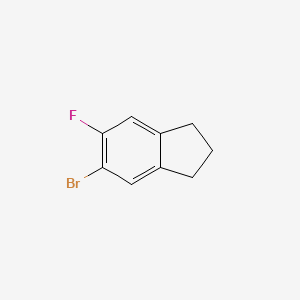
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)
